4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione
Description
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Properties
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c1-3-16-22-18(23-29-16)17-14-6-4-5-9-24(14)20(27)25(19(17)26)11-12-7-8-15(28-2)13(21)10-12/h7-8,10H,3-6,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGDANLBEWHCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC(=C(C=C4)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(3-fluoro-4-methoxyphenyl)methyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity based on available research findings.
Chemical Structure and Properties
The compound features a pyrido-pyrimidine core with substituents that include an oxadiazole ring and a methoxy-fluorophenyl group . The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds often show significant antimicrobial properties against various bacterial strains including Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : The pyrido-pyrimidine structure is associated with anticancer activity. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell metabolism.
- Cell Membrane Disruption : It could affect the integrity of microbial cell membranes leading to cell lysis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
- Antimicrobial Screening :
- Anticancer Activity :
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrido[1,2-c]pyrimidine-1,3-dione core in this compound?
- The pyrido[1,2-c]pyrimidine scaffold can be synthesized via cyclocondensation reactions using carbonyldiimidazole intermediates. For example, cyclocondensation of N’-acyl-carbohydrazides in phosphorous oxychloride followed by hydrolysis is a validated method for related structures . Alkylation with chloromethyl oxadiazoles or benzyl chlorides introduces substituents at the N1 position .
Q. How is the purity and structural identity of this compound confirmed in synthetic workflows?
- High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. For instance, ESI-HRMS with <5 ppm mass accuracy confirms molecular formulas (e.g., C30H33ClFN4O3 observed vs. calculated m/z 551.2220 ). ¹H NMR analysis of aromatic protons (δ 7.71–7.77 ppm) and aliphatic protons (δ 2.0–4.0 ppm) resolves substitution patterns .
Q. What in vitro assays are suitable for initial antimicrobial activity screening?
- Disk diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains are standard. Oxadiazole-containing analogs show activity at 10–50 µg/mL, with MIC values determined via serial dilution .
Advanced Research Questions
Q. How do structural modifications (e.g., oxadiazole substituents) influence biological activity?
- The 5-ethyl-1,2,4-oxadiazol-3-yl group enhances lipophilicity, improving membrane permeability. Fluorine and methoxy groups on the benzyl moiety (3-fluoro-4-methoxyphenyl) modulate electronic effects, impacting target binding. Comparative SAR studies of analogs with varying aryl/heteroaryl substituents reveal ≥10-fold potency differences in enzyme inhibition .
Q. What strategies resolve low yields in alkylation steps during scale-up synthesis?
- Optimize reaction conditions using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane/water biphasic systems. For sterically hindered intermediates, microwave-assisted synthesis at 80–100°C improves reaction rates and yields (e.g., 71–89% yields for piperidinylbutyl derivatives ).
Q. How can conflicting data on enzyme inhibition vs. cellular activity be reconciled?
- Discrepancies may arise from off-target effects or poor cellular uptake. Validate target engagement using biophysical methods (e.g., SPR for binding kinetics) and cellular thermal shift assays (CETSA). For PARP inhibitors, correlate enzyme Ki values (e.g., <2 nM) with cellular EC50 (e.g., 0.3–5 nM in BRCA-mutant lines) .
Q. What computational methods predict metabolic stability of the 1,2,4-oxadiazole moiety?
- Density functional theory (DFT) calculates bond dissociation energies (BDEs) for oxidative cleavage. Molecular docking with CYP450 isoforms (e.g., CYP3A4) identifies metabolic hotspots. In vitro microsomal stability assays (human liver microsomes + NADPH) quantify t1/2 .
Methodological Considerations
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Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., fluorescence polarization for enzyme inhibition and live-cell imaging for cytotoxicity).
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Experimental Design : Use factorial design (e.g., 2³ DOE) to optimize reaction parameters (temperature, solvent, catalyst) in multi-step syntheses .
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Characterization Tables :
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
